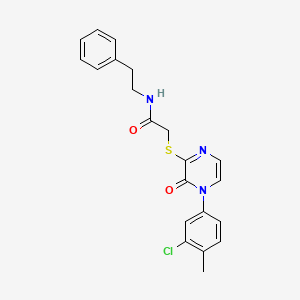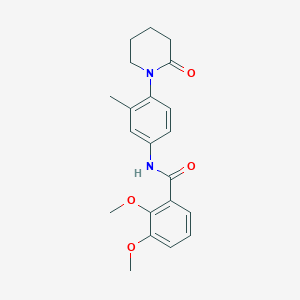
2,3-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds has been described using X-ray diffractions and DFT calculations .Chemical Reactions Analysis
The chemical reactions involving similar benzamide compounds have been studied . For instance, in the presence of other chelating samples, the complex of a similar compound is disrupted with chelator compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . These include structure, chemical names, and classification .科学的研究の応用
Antiviral Activity
Indole derivatives, which include the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity to multiple receptors, which is beneficial in developing new therapeutic agents. Indole derivatives are known to possess anti-inflammatory activities, which could be leveraged in the treatment of chronic inflammatory diseases .
Anticancer Potential
Indole derivatives have been explored for their anticancer activities. The ability of these compounds to bind with various cellular targets makes them promising candidates for the development of novel anticancer drugs. Research into the specific anticancer mechanisms of indole derivatives is ongoing .
Antioxidant Effects
The indole scaffold is also associated with antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases and aging. The compound could be part of a new class of antioxidants with potential health benefits .
Antimicrobial and Antitubercular Activities
Indole derivatives have shown significant antimicrobial and antitubercular activities. These properties are particularly important in the fight against drug-resistant strains of bacteria and tuberculosis. The compound could be used to develop new treatments for these infections .
Antidiabetic and Antimalarial Applications
The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial effects. These applications are critical given the global impact of diabetes and malaria. Further research could lead to the compound being used in the management or treatment of these conditions .
将来の方向性
特性
IUPAC Name |
2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-13-15(10-11-17(14)23-12-5-4-9-19(23)24)22-21(25)16-7-6-8-18(26-2)20(16)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBNUUQSYVYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2873422.png)
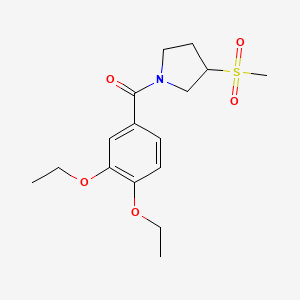
![6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2873426.png)
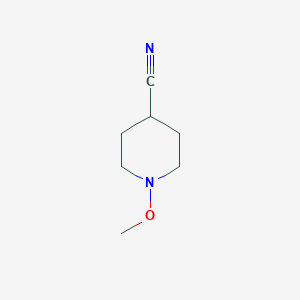
![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)
![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)
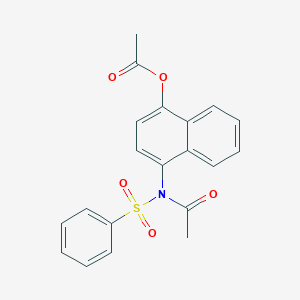


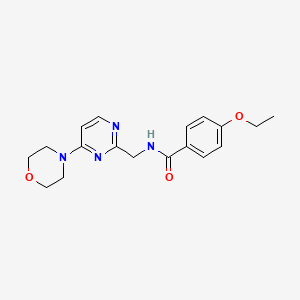
![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)
